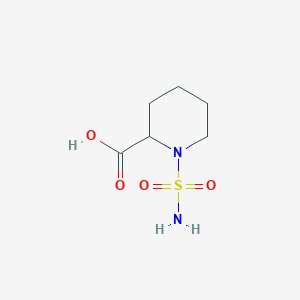

1-Sulfamoylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-sulfamoylpiperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4S/c7-13(11,12)8-4-2-1-3-5(8)6(9)10/h5H,1-4H2,(H,9,10)(H2,7,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGVTZPCTCVSQQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Sulfamoylpiperidine 2 Carboxylic Acid

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 1-sulfamoylpiperidine-2-carboxylic acid logically disconnects the molecule at its key functional groups. The most apparent disconnections are at the N-S bond of the sulfamoyl group and the C-C bond of the carboxylic acid. This approach reveals two primary precursor molecules: piperidine-2-carboxylic acid (also known as pipecolic acid) and a sulfamoylating agent.

Figure 1: Retrosynthetic Analysis of this compound

This primary retrosynthetic route suggests that the synthesis can be achieved by first obtaining or synthesizing piperidine-2-carboxylic acid, followed by the sulfamoylation of the piperidine (B6355638) nitrogen. Alternative strategies could involve the formation of the piperidine ring from an acyclic precursor already containing the sulfamoyl or a protected carboxylate group.

Key Precursors Identified:

Piperidine-2-carboxylic acid (Pipecolic acid): This is the central heterocyclic scaffold.

Acyclic amino acid derivatives: For de novo synthesis of the piperidine ring.

Sulfamoylating agents: Such as sulfamoyl chloride or related reagents.

Approaches to the Piperidine Core Synthesis

The synthesis of the piperidine-2-carboxylic acid core is a critical step, and various methods have been developed, often focusing on enantioselective synthesis due to the chirality at the C2 position.

One common approach begins with L-lysine, a readily available and chiral amino acid. The biosynthesis of pipecolic acid also starts from lysine (B10760008). Chemical synthesis can mimic this by cyclization of lysine derivatives.

Another strategy involves the cyclization of β-amino alcohols. For instance, a suitable β-amino alcohol can be converted to a lactone, which then undergoes substitution and cyclization to form the piperidine ring. google.com

Asymmetric synthesis provides a powerful tool for obtaining enantiomerically pure piperidine-2-carboxylic acid. This can be achieved through catalytic asymmetric hydrogenation of unsaturated piperidine precursors. For example, an N-protected piperidine derivative with a double bond can be hydrogenated using a chiral catalyst, such as one based on rhodium or ruthenium, to yield the desired stereoisomer. google.com

A patent describes a method starting from L-camphorsulfonamide and a diphenylimine ester, which undergo a series of reactions including asymmetric alkylation and intramolecular cyclization to yield the target (S)-2-piperidinecarboxylic acid. google.com

Table 1: Comparison of Selected Synthetic Approaches to Piperidine-2-carboxylic Acid

| Starting Material | Key Reactions | Advantages | Disadvantages |

| L-Lysine | Intramolecular cyclization | Readily available, chiral starting material | May require multiple protection/deprotection steps |

| β-Amino alcohol | Lactonization, substitution, cyclization | Versatile for introducing substituents | Can involve multiple steps and expensive reagents google.com |

| Unsaturated Piperidine Precursor | Asymmetric catalytic hydrogenation | High enantioselectivity | Requires expensive chiral catalysts google.com |

| L-camphorsulfonamide | Asymmetric alkylation, cyclization | Good stereoselectivity | Multi-step synthesis |

Introduction and Elaboration of the Sulfamoyl Moiety

Once the piperidine-2-carboxylic acid core is obtained, the next crucial step is the introduction of the sulfamoyl group (-SO₂NH₂) onto the piperidine nitrogen. This is typically achieved through a sulfamoylation reaction.

The most direct method involves the reaction of piperidine-2-carboxylic acid (or its ester derivative to prevent interference from the carboxylic acid) with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base. The base, such as triethylamine (B128534) or pyridine (B92270), is necessary to neutralize the hydrochloric acid byproduct.

Alternatively, sulfamoyl azides can be used as reagents for the transfer of the sulfamoyl group. These are readily generated from secondary amines and a sulfonyl azide (B81097) transfer agent. nih.govnih.gov The reaction of a sulfamoyl azide with the piperidine nitrogen would also yield the desired N-sulfamoylpiperidine derivative.

Recent advancements have led to the development of novel sulfamoylation agents that offer high solubility and shelf stability, allowing for the synthesis of sulfamates and sulfamides under mild conditions. nih.gov

Table 2: Common Sulfamoylation Reagents and Conditions

| Reagent | Typical Conditions | Comments |

| Sulfamoyl chloride | Amine, base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane) | Readily available, but can be moisture-sensitive |

| Sulfamoyl azides | Copper catalyst for cycloaddition with alkynes, followed by further reaction | Stable progenitors of reactive intermediates nih.gov |

| N-(tert-butoxycarbonyl)-aminosulfonylpyridinium | Applied to alcohols and amines, followed by acid deprotection | High solubility and shelf stability nih.gov |

Formation of the Carboxylic Acid Functionality

If the synthesis starts with a precursor that has a hydroxymethyl or an aldehyde group at the C2 position of the piperidine ring, a straightforward oxidation can yield the carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like pyridinium (B92312) dichromate (PDC) or Dess-Martin periodinane followed by a Pinnick oxidation. A literature example shows the oxidation of a piperidinone to (S)-2-piperidinecarboxylic acid using KMnO₄. google.com

An alternative and robust method for introducing a carboxylic acid is through the hydrolysis of a nitrile group. A precursor with a nitrile group at the C2 position can be subjected to either acidic or basic hydrolysis to afford the carboxylic acid. This method is often high-yielding and tolerant of various functional groups.

A more advanced strategy involves the formation of an organometallic species at the C2 position of the piperidine ring, followed by quenching with carbon dioxide. For example, a C2-lithiated or C2-magnesiated piperidine derivative (a Grignard reagent) can be generated and then reacted with CO₂ to introduce the carboxylate group. This method allows for the direct installation of the carboxylic acid functionality onto the heterocyclic ring.

Photodecarboxylative Amination as a Potential C-N Bond Forming Strategy

Photodecarboxylative amination has emerged as a powerful strategy for the formation of C-N bonds under mild conditions, leveraging the reactivity of carboxylic acids. This method typically involves the conversion of a carboxylic acid to an alkyl radical via photoredox catalysis, which is then trapped by a nitrogen-based reagent.

Recent studies have demonstrated the broad applicability of this method for the synthesis of various aliphatic amines from readily available carboxylic acids. For instance, an acridinium-catalyzed photodecarboxylative amination using diazirines as an electrophilic amination source has been successfully applied to a wide range of substrates, including those containing piperidine rings. nih.gov In these examples, existing N-protected piperidine carboxylic acids (e.g., N-Boc or N-tosyl protected) were converted into their corresponding amino derivatives by replacing the carboxyl group. nih.gov

While this specific transformation (R-COOH → R-NH₂) is not a direct route to this compound, the underlying principle of forming a C-N bond following decarboxylation could be conceptually adapted. A hypothetical pathway might involve a strategy where a precursor molecule undergoes a photochemically induced cyclization, forming the piperidine ring's C-N bond. However, the more direct application described in the literature involves the conversion of the carboxylic acid functional group itself. Therefore, its primary potential in the synthesis of the target compound would likely be in the synthesis of a key intermediate rather than the direct formation of the final structure.

Table 1: Examples of Photodecarboxylative Amination on Piperidine Scaffolds

| Starting Carboxylic Acid | Nitrogen Source | Catalyst | Product | Yield (%) | Reference |

| N-Tosylpiperidine-4-carboxylic acid | Diazirine | Acridinium photocatalyst | 4-Amino-N-tosylpiperidine derivative | Not specified | nih.gov |

| N-Boc-piperidine-4-carboxylic acid | Diazirine | Acridinium photocatalyst | 4-Amino-N-Boc-piperidine derivative | Not specified | nih.gov |

Stereoselective Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry, making stereoselective synthesis a critical aspect of medicinal chemistry. The target compound, this compound, possesses a stereocenter at the C-2 position. Achieving high enantiomeric purity is crucial, and various strategies have been developed for the asymmetric synthesis of the core piperidine-2-carboxylic acid scaffold.

A common and effective approach involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction. Several synthetic routes to enantiomerically pure (S)-2-piperidinecarboxylic acid, the direct precursor to the target molecule, have been reported. These methods include:

Asymmetric Hydrogenation: The use of chiral rhodium or ruthenium catalysts, such as those with (S)-BINAP or DuPHOS ligands, to achieve asymmetric hydrogenation of unsaturated piperidine precursors. google.com

Chiral Auxiliaries: Employing natural and inexpensive chiral molecules like L-camphorsulfonamide to direct asymmetric alkylation, followed by cyclization and removal of the auxiliary to yield the desired enantiomer. google.com

Modified Strecker Synthesis: This classical method for amino acid synthesis can be rendered stereoselective. One approach describes the addition of trimethylsilyl (B98337) cyanide to a chiral tetrahydropyridine (B1245486) imine, which proceeds with high diastereoselectivity to form the precursor to a trans-2,6-disubstituted pipecolic acid derivative. rsc.org

Once the chiral piperidine-2-carboxylic acid is obtained, the final sulfamoylation step on the nitrogen atom is unlikely to affect the existing stereocenter at C-2. This two-stage approach—first establishing the stereocenter and then performing the N-functionalization—is a common and robust strategy in the synthesis of complex piperidine derivatives.

Table 2: Comparison of Stereoselective Methods for Piperidine-2-Carboxylic Acid Synthesis

| Method | Key Reagents/Catalysts | Stereoselectivity | Advantages | Disadvantages | Reference |

| Asymmetric Hydrogenation | Rh(R,R)Et-DuPHOS, (S)-BINAP-RuCl₂ | Good to Excellent | High efficiency | Expensive metal catalysts, potential contamination | google.com |

| Chiral Auxiliary | L-camphorsulfonamide | Good | Inexpensive chiral source, "one-pot" potential | Multiple steps (attachment/removal of auxiliary) | google.com |

| Modified Strecker Synthesis | Chiral imine, TMSCN | Excellent diastereoselectivity | High yields, simple procedure | Requires chiral starting material | rsc.org |

Development of Novel and Efficient Synthetic Routes

The development of novel and efficient synthetic routes is paramount for the practical production of pharmaceutical intermediates. Research into the synthesis of piperidine-2-carboxylic acid and its derivatives has yielded a variety of innovative strategies designed to improve yield, reduce step count, and avoid harsh reaction conditions or expensive reagents.

One notable novel approach is the modified Strecker protocol, which utilizes the addition of trimethylsilyl cyanide to tetrahydropyridines. This method provides the corresponding α-amino nitriles in excellent yields, which can then be hydrolyzed to the desired pipecolic acid derivatives. rsc.org This route is efficient and avoids the need for extensive purification of the nitrile intermediate.

For the synthesis of N-sulfonylated piperidines specifically, one study reports the synthesis of various 3- and 4-(sulfo- and sulfonamidoalkyl)piperidine-2-carboxylic acid derivatives. nih.gov The key steps in these syntheses involved the selective reduction of a pyridine ring, manipulation of functional groups, and eventual N-sulfonylation, demonstrating the feasibility of incorporating sulfonyl groups into the piperidine-2-carboxylic acid framework. nih.gov A general and efficient route to this compound would likely involve the initial synthesis of piperidine-2-carboxylic acid via an optimized route, followed by a high-yielding N-sulfamoylation step.

Multicomponent Reaction Strategies in this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. They are powerful tools for rapidly generating molecular complexity and are well-suited for the synthesis of heterocyclic scaffolds like piperidines. scispace.comajchem-a.com

The synthesis of highly functionalized piperidines via MCRs has been extensively explored. A common approach is a one-pot condensation of an aldehyde, an amine, and a β-ketoester, which can be catalyzed by environmentally benign catalysts in aqueous media. scispace.com Another strategy involves a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, β-nitrostyrenes, and Meldrum's acid to generate structurally diverse piperidines. acs.org

While a direct MCR for this compound has not been specifically reported, the principles of MCRs could be applied to its synthesis. A hypothetical MCR could be designed where key fragments of the target molecule are assembled in a convergent manner. For example, a reaction could potentially involve:

A component to provide the C3-C4-C5-C6 backbone.

An amino component, possibly a sulfamide (B24259) precursor, to provide the nitrogen atom.

A glyoxylate (B1226380) derivative to provide the C2-carboxylic acid moiety.

Such a strategy would allow for the rapid construction of the core N-sulfamoyl-piperidine-2-carboxylate skeleton in a single step, representing a highly efficient and innovative approach to this target molecule.

Structural Characterization and Stereochemical Elucidation of 1 Sulfamoylpiperidine 2 Carboxylic Acid

Advanced Spectroscopic Techniques for Structure Confirmation

The molecular structure of 1-Sulfamoylpiperidine-2-carboxylic acid can be unequivocally confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While specific experimental data for this compound is not publicly available, the expected spectroscopic signatures can be predicted based on the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton spectrum is expected to show distinct signals for the protons on the piperidine (B6355638) ring, the amine proton of the sulfamoyl group, and the acidic proton of the carboxylic acid. The protons on the piperidine ring would appear as complex multiplets in the approximate range of 1.5-3.5 ppm. The proton at the C2 position, being adjacent to both the nitrogen and the carboxylic acid, would likely resonate in the downfield region of this range. The NH₂ protons of the sulfamoyl group are anticipated to appear as a broad singlet, and the carboxylic acid proton would be a characteristically broad singlet at a significantly downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon spectrum would provide complementary information. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the piperidine ring would resonate in the aliphatic region, typically between 20-60 ppm, with the C2 carbon appearing at the lower end of this range due to the deshielding effects of the adjacent nitrogen and carboxyl group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. For this compound, the following characteristic absorption bands are expected:

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1725 cm⁻¹.

N-H stretching bands for the primary amine of the sulfamoyl group, appearing as two distinct peaks in the 3200-3400 cm⁻¹ region.

Asymmetric and symmetric S=O stretching bands for the sulfonyl group, which are typically strong and found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Under electrospray ionization (ESI), the compound would be expected to show a prominent ion corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern in tandem MS (MS/MS) would likely involve the loss of the sulfamoyl group (SO₂NH₂) and the carboxylic acid group (COOH), providing further structural evidence.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Expected Chemical Shift / Absorption Range |

|---|---|---|

| ¹H NMR | Piperidine Ring Protons | ~1.5 - 3.5 ppm |

| Sulfamoyl NH₂ | Broad singlet | |

| Carboxylic Acid OH | >10 ppm (broad singlet) | |

| ¹³C NMR | Piperidine Ring Carbons | ~20 - 60 ppm |

| Carboxylic Acid C=O | ~170 - 180 ppm | |

| IR Spectroscopy | Carboxylic Acid O-H | 2500 - 3300 cm⁻¹ (broad) |

| Carboxylic Acid C=O | 1700 - 1725 cm⁻¹ (strong) | |

| Sulfamoyl N-H | 3200 - 3400 cm⁻¹ (two bands) | |

| Sulfonyl S=O | 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹ (strong) |

X-ray Crystallographic Analysis for Absolute Stereochemistry and Conformation

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation. For a chiral molecule like this compound, this technique can definitively establish the (R) or (S) configuration at the C2 stereocenter.

While a crystal structure for this compound itself has not been reported, the crystal structure of a closely related compound, (±)-(E)-N-Acetylpiperidine-2-carboxylic acid, provides valuable insight into the expected solid-state conformation of the piperidine ring. researchgate.net In this analogue, the piperidine ring adopts a chair conformation, which is the most stable conformation for such six-membered rings. researchgate.net It is highly probable that the piperidine ring in this compound also exists in a chair conformation.

The crystallographic analysis would also reveal the precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, the packing of the molecules in the crystal lattice, dictated by intermolecular interactions such as hydrogen bonding from the carboxylic acid and sulfamoyl groups, would be elucidated.

Table 2: Representative Crystallographic Data for a Piperidine-2-Carboxylic Acid Derivative ((±)-(E)-N-Acetylpiperidine-2-carboxylic acid)

| Parameter | Value researchgate.net |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.684(6) |

| b (Å) | 11.602(4) |

| c (Å) | 11.171(4) |

| Ring Conformation | Chair |

Chiral Resolution and Stereochemical Assignment

Given the presence of a stereocenter at the C2 position, this compound exists as a pair of enantiomers. The separation of these enantiomers, a process known as chiral resolution, is crucial for studying their distinct biological activities. Several methods can be employed for the resolution of racemic carboxylic acids.

One common approach is the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral base. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. After separation, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid.

Alternatively, enzymatic resolution offers a highly selective method for separating enantiomers. documentsdelivered.com Specific enzymes can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For piperidine-2-carboxylic acid derivatives, enzymatic kinetic resolution has been successfully applied. nih.govacs.org

Once the enantiomers are separated, their absolute stereochemistry can be assigned using various techniques. As mentioned, X-ray crystallography of a single enantiomer (or a derivative) provides a definitive assignment. Chiroptical methods, such as circular dichroism (CD) spectroscopy, can also be used to distinguish between enantiomers and, through comparison with known compounds or theoretical calculations, assign the absolute configuration.

Structure Activity Relationship Sar Studies of 1 Sulfamoylpiperidine 2 Carboxylic Acid and Its Analogs

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1-sulfamoylpiperidine-2-carboxylic acid analogs, QSAR studies are instrumental in predicting the activity of novel derivatives and in providing insights into the molecular features crucial for their biological effects.

Selection and Calculation of Physicochemical and Molecular Descriptors

The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors that accurately capture the physicochemical properties of the molecules. For a series of this compound analogs, a diverse set of descriptors would be calculated to account for various aspects of their molecular structure. These descriptors are typically categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule and are crucial for understanding interactions with biological targets. Examples include partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the distribution of electron density around the sulfamoyl and carboxylic acid groups can significantly influence their ability to form hydrogen bonds or electrostatic interactions with a receptor.

Steric Descriptors: These relate to the size and shape of the molecule, which are critical for determining how well a ligand fits into a binding pocket. Descriptors such as molecular weight, molar volume, and van der Waals surface area fall into this category. The steric bulk of substituents on the piperidine (B6355638) ring or the sulfamoyl nitrogen can either enhance or hinder binding.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which affects its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in a receptor. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices. These descriptors can capture subtle structural variations that influence biological activity.

The following interactive table provides a hypothetical example of calculated descriptors for a series of this compound analogs, where R1 and R2 represent different substituents.

| Compound | R1 | R2 | Molecular Weight ( g/mol ) | logP | HOMO (eV) | LUMO (eV) | Biological Activity (IC50, µM) |

| 1 | H | H | 208.23 | -0.5 | -7.2 | 1.5 | 10.5 |

| 2 | CH3 | H | 222.26 | -0.1 | -7.1 | 1.6 | 8.2 |

| 3 | H | Phenyl | 284.33 | 1.8 | -7.5 | 1.2 | 2.1 |

| 4 | CH3 | Phenyl | 298.36 | 2.2 | -7.4 | 1.3 | 1.5 |

| 5 | H | Cl | 242.68 | 0.2 | -7.8 | 1.1 | 5.7 |

Development and Validation of Predictive Regression Models

Once the descriptors are calculated, statistical methods are employed to develop a regression model that correlates these descriptors with the observed biological activity. Multiple Linear Regression (MLR) is a commonly used technique that generates a linear equation of the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their regression coefficients.

For instance, a hypothetical QSAR model for the analogs of this compound might look like:

pIC₅₀ = 0.85 * logP - 0.25 * (Molecular Weight/100) + 0.15 * HOMO + 3.5

The predictive power and robustness of the developed QSAR model must be rigorously validated. Common validation techniques include:

Internal Validation (Cross-validation): The dataset is divided into training and test sets. The model is built using the training set and its predictive ability is assessed on the test set. A common method is the leave-one-out (LOO) cross-validation, where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for all compounds. A high cross-validated correlation coefficient (q²) indicates good internal consistency.

External Validation: The model's ability to predict the activity of a new set of compounds (an external test set) that were not used in the model development is evaluated. A high predictive correlation coefficient (R²_pred) for the external set is a strong indicator of the model's real-world predictive power.

Y-scrambling: The biological activity values are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A low correlation coefficient for the scrambled models ensures that the original model is not due to chance correlation.

Positional and Substituent Effects on Biological Activity

The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on both the piperidine ring and the sulfamoyl group.

Substituents on the piperidine ring can influence activity through steric and electronic effects. For example, introducing a bulky substituent at the 4-position of the piperidine ring might enhance binding by occupying a hydrophobic pocket in the target protein. Conversely, a bulky group at a position that clashes with the receptor surface would decrease activity. The stereochemistry of these substituents is also critical, as different stereoisomers can exhibit vastly different biological activities.

Modifications to the sulfamoyl group (-SO₂NH₂) can also dramatically alter the compound's properties. Substitution on the nitrogen atom of the sulfamoyl group can modulate its hydrogen bonding capacity and lipophilicity. For example, replacing a hydrogen atom with an alkyl or aryl group can increase lipophilicity, which may be favorable for cell permeability and interaction with hydrophobic regions of the target.

The following table illustrates hypothetical SAR data for a series of analogs with substitutions at different positions.

| Compound | Position of Substitution | Substituent | Biological Activity (IC50, µM) |

| 6 | 4-position of piperidine | -OH | 7.8 |

| 7 | 4-position of piperidine | -Phenyl | 1.2 |

| 8 | Sulfamoyl-N | -CH3 | 4.5 |

| 9 | Sulfamoyl-N | -Phenyl | 0.9 |

| 10 | 3-position of piperidine | -F | 9.1 |

Conformational Analysis and Bioactive Conformation Elucidation

The three-dimensional conformation of a molecule is a key determinant of its biological activity. For flexible molecules like this compound and its analogs, which can adopt multiple conformations, identifying the bioactive conformation (the conformation adopted when bound to the biological target) is a crucial step in drug design.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide valuable information about the solid-state and solution-phase conformations, respectively. By comparing the conformations of active and inactive analogs, it is often possible to deduce the key conformational features required for biological activity.

Biological Activity and Mechanistic Investigations of 1 Sulfamoylpiperidine 2 Carboxylic Acid Non Clinical, in Vitro Focus

Mechanistic Elucidation at the Molecular Level

The biological activity of a compound is intrinsically linked to its chemical structure and reactivity at a molecular level. For a molecule like 1-Sulfamoylpiperidine-2-carboxylic acid, its potential mechanisms of action can be inferred by examining the characteristic reactions of its constituent functional groups: the sulfamoyl group, the piperidine (B6355638) ring, and the carboxylic acid.

Reaction Mechanism Probing for Biological Activity

The interaction of sulfamoyl-containing compounds with biological targets often involves nucleophilic substitution reactions. The sulfamoyl group (-SO₂NH₂) can engage in hydrogen bonding and act as a hydrogen bond donor, facilitating interactions with enzyme active sites. The nitrogen atom of the sulfamoyl group can act as a nucleophile, potentially attacking electrophilic centers in biological molecules.

Radical mechanisms, while less commonly implicated for this class of compounds compared to others, cannot be entirely ruled out without specific experimental evidence. High-energy conditions or specific enzymatic catalysis could potentially lead to the formation of radical species, which could then participate in a variety of cellular processes.

Kinetic and Spectroscopic Mechanistic Studies

To definitively elucidate the reaction mechanisms of a compound like this compound, detailed kinetic and spectroscopic studies would be essential. Kinetic studies would measure the rate of reaction under various conditions (e.g., substrate concentration, pH, temperature) to provide insights into the reaction mechanism and the identification of rate-determining steps.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are invaluable for characterizing the compound and any intermediates or products formed during a reaction. For instance, IR spectroscopy can be used to monitor changes in vibrational frequencies of the sulfamoyl and carboxyl groups upon interaction with a biological target. acs.org Advanced spectroscopic methods, like X-ray crystallography, could provide a static picture of the compound bound to its target, revealing the precise molecular interactions. While specific kinetic and spectroscopic data for this compound are not available, such studies on related sulfonyl and sulfonium (B1226848) radicals have been conducted. acs.org Furthermore, spectroscopic studies on various substituted compounds are used to understand their structural and optical properties. mdpi.com

In Vitro Biological Efficacy Assessments

The biological efficacy of this compound can be projected by examining in vitro studies of compounds containing either the piperidine carboxylic acid scaffold or a sulfamoyl moiety.

Antimicrobial Activity Studies

Derivatives of piperidine have been a significant focus of antimicrobial research. Various studies have demonstrated that piperidine-containing compounds exhibit a broad spectrum of antibacterial and antifungal activities.

Antibacterial Activity: Piperidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain novel piperidine derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities, showing varying degrees of inhibition against several bacterial strains. academicjournals.org The antibacterial activity of some piperidin-4-one derivatives has been reported to be comparable to the standard drug ampicillin. biomedpharmajournal.org The introduction of different substituents on the piperidine ring can significantly modulate the antibacterial potency and spectrum.

Antifungal Activity: Several piperidine derivatives have also been investigated for their antifungal properties. Some thiosemicarbazone derivatives of piperidin-4-one have demonstrated significant antifungal activity. biomedpharmajournal.org However, the antifungal spectrum can be variable, with some piperidine compounds showing no activity against certain fungal species. academicjournals.org

The sulfamoyl moiety is also a well-known pharmacophore in medicinal chemistry, notably in the sulfonamide class of antibiotics. The incorporation of a sulfamoyl group into a heterocyclic structure can confer antimicrobial properties. Several studies on heterocyclic compounds incorporating a sulfamoyl moiety have reported moderate to high antimicrobial activities. researchgate.netnih.gov

A hypothetical antimicrobial profile for this compound, based on related structures, might include activity against a range of bacteria and fungi, though the exact spectrum and potency would require experimental verification.

Investigations of Other Relevant Biological Activities

Beyond antimicrobial effects, the structural motifs present in this compound suggest potential for other biological activities.

Anti-inflammatory Activity: Piperidine derivatives have been extensively studied for their anti-inflammatory properties. Pharmacological studies on di- and triketopiperidine derivatives have shown distinct anti-inflammatory activity. nih.gov The introduction of certain substituents has been shown to increase the anti-inflammatory effects. nih.gov Furthermore, some halogenated derivatives of piperidine-4-carboxamide have exhibited considerable anti-inflammatory effects. hamdard.edu.pk The mechanism of anti-inflammatory action for many of these compounds is thought to involve the inhibition of pro-inflammatory mediators.

PPARγ Agonism: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation. nih.gov Various heterocyclic carboxylic acids have been identified as PPARγ agonists. cancer.gov While there is no direct evidence for this compound as a PPARγ agonist, the presence of a carboxylic acid head group, a common feature in many PPARγ ligands, suggests that it could potentially interact with this receptor. For instance, a series of benzoxazinones, which are heterocyclic compounds, have been tested for PPARγ agonist activity. researchgate.net The development of PPARγ ligands has been a subject of interest, with some studies focusing on creating antagonists from agonists by modifying the carboxylic acid functionality. mdpi.com

The following table summarizes the types of biological activities observed in structurally related compounds.

| Biological Activity | Compound Class | Observed Effect |

| Antibacterial | Piperidine derivatives | Activity against Gram-positive and Gram-negative bacteria academicjournals.orgbiointerfaceresearch.comresearchgate.net |

| Antifungal | Piperidine derivatives | Variable activity against different fungal species academicjournals.orgbiomedpharmajournal.org |

| Anti-inflammatory | Piperidine derivatives | Inhibition of inflammation in in vitro and in vivo models nih.govhamdard.edu.pkscielo.org.mx |

| PPARγ Agonism | Heterocyclic carboxylic acids | Modulation of PPARγ activity cancer.govresearchgate.netmdpi.com |

Design and Synthesis of 1 Sulfamoylpiperidine 2 Carboxylic Acid Derivatives and Analogs

Rational Design Strategies for Optimizing Biological Activity and Selectivity

The journey to a potent and selective drug candidate begins with a rational design approach. For derivatives of 1-sulfamoylpiperidine-2-carboxylic acid, this process is multifaceted, often integrating computational methods with a deep understanding of target biology. The core principle is to systematically modify the parent structure to enhance its interaction with a specific biological target, thereby increasing its efficacy and minimizing off-target effects.

One of the primary strategies involves structure-based drug design (SBDD) . If the three-dimensional structure of the target protein is known, computational docking studies can be employed to predict how different derivatives of this compound might bind. These in silico experiments allow chemists to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the molecule and the active site of the protein. For instance, the sulfamoyl group (–SO₂NH₂) can act as a hydrogen bond donor and acceptor, while the carboxylic acid (–COOH) is a potent hydrogen bond donor and can form salt bridges. The piperidine (B6355638) ring itself provides a scaffold that can be substituted to probe different pockets within the binding site.

In the absence of a known target structure, ligand-based drug design (LBDD) becomes the strategy of choice. This approach relies on the knowledge of other molecules that bind to the target of interest. By identifying the common structural features, or pharmacophore, of these known ligands, new derivatives of this compound can be designed to incorporate these essential elements. Quantitative structure-activity relationship (QSAR) models can also be developed to correlate the physicochemical properties of a series of compounds with their biological activity, guiding the design of more potent analogs.

Synthetic Approaches to Novel Modified Structures and Libraries

The theoretical design of novel derivatives must be complemented by robust and efficient synthetic methodologies to bring these molecules to fruition. The synthesis of a library of this compound analogs typically involves a multi-step approach, starting from readily available precursors.

A common starting material is piperidine-2-carboxylic acid (pipecolic acid) or its esters. The key step is the introduction of the sulfamoyl group onto the piperidine nitrogen. This is generally achieved by reacting the secondary amine of the piperidine ring with a suitable sulfamoylating agent, such as sulfamoyl chloride or a related reagent, often in the presence of a base to neutralize the hydrogen chloride byproduct.

To generate a diverse library of compounds for structure-activity relationship studies, modifications can be introduced at several positions:

The Sulfamoyl Group: The terminal nitrogen of the sulfamoyl group can be substituted with various alkyl or aryl groups. This can be achieved by using N-substituted sulfamoyl chlorides in the initial reaction or through subsequent alkylation or arylation reactions.

The Piperidine Ring: The piperidine ring itself can be substituted at positions 3, 4, 5, and 6. This often requires starting with appropriately substituted piperidine-2-carboxylic acid precursors. These substitutions can introduce new functional groups, alter the conformation of the ring, and explore additional binding interactions with the target.

The Carboxylic Acid: The carboxylic acid can be converted to a variety of esters or amides. This modification can influence the compound's solubility, cell permeability, and metabolic stability. The synthesis of amides is typically accomplished by activating the carboxylic acid (e.g., forming an acid chloride or using a coupling agent) followed by reaction with a primary or secondary amine.

Combinatorial chemistry and parallel synthesis techniques are often employed to rapidly generate a large number of derivatives, facilitating a comprehensive exploration of the chemical space around the this compound scaffold.

Comparative Structure-Activity Relationship Studies of Designed Derivatives

Once a library of derivatives has been synthesized, the next crucial step is to evaluate their biological activity and establish a structure-activity relationship (SAR). SAR studies aim to understand how specific structural modifications influence the potency and selectivity of the compounds. This is typically done by testing the compounds in a relevant biological assay and comparing their activity.

For this compound derivatives, SAR studies would focus on elucidating the role of each part of the molecule:

The N-Sulfamoyl Group: The nature of the substituent on the sulfamoyl nitrogen can have a significant impact on activity. For example, small, lipophilic groups might enhance binding in a hydrophobic pocket, while larger, more polar groups could interact with solvent-exposed regions of the target. A systematic variation of these substituents helps to map the steric and electronic requirements of the binding site.

Piperidine Ring Substituents: The position, size, and nature of substituents on the piperidine ring are critical. A substituent at a particular position might be beneficial for activity, while the same substituent at another position could be detrimental. The stereochemistry of these substituents is also a key factor, as biological targets are chiral and often exhibit stereospecific binding.

The Carboxamide/Ester Moiety: The SAR of the carboxamide or ester group can provide insights into the role of this functionality. Varying the amine or alcohol component of the amide or ester can influence hydrogen bonding interactions and pharmacokinetic properties.

The results of these studies are often compiled into data tables to visualize the trends in activity with changing structure.

Table 1: Illustrative Structure-Activity Relationship Data for Hypothetical 1-Sulfamoylpiperidine-2-carboxamide Derivatives

| Compound ID | R1 (on Sulfamoyl) | R2 (on Piperidine) | R3 (on Carboxamide) | Biological Activity (IC₅₀, µM) |

| 1a | H | H | Benzyl (B1604629) | 10.5 |

| 1b | Methyl | H | Benzyl | 5.2 |

| 1c | Phenyl | H | Benzyl | 15.8 |

| 2a | Methyl | 4-Fluoro | Benzyl | 2.1 |

| 2b | Methyl | 4-Hydroxy | Benzyl | 8.9 |

| 3a | Methyl | H | 4-Chlorobenzyl | 1.5 |

| 3b | Methyl | H | Cyclohexyl | 25.0 |

This table is for illustrative purposes only and does not represent actual experimental data.

From such a table, one might infer that a small alkyl group on the sulfamoyl nitrogen (like methyl in 1b ) is preferred over a bulky aryl group (1c ) or no substitution (1a ). Similarly, a fluoro substituent at the 4-position of the piperidine ring appears to enhance activity (2a ), while a polar hydroxyl group is less favorable (2b ). The nature of the carboxamide substituent also plays a significant role, with an electron-withdrawing group on the benzyl ring leading to higher potency (3a ).

Bioisosteric Replacements and Their Impact on Biological Profile

Bioisosterism is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological profile. For this compound derivatives, several bioisosteric replacements can be envisioned.

A primary target for bioisosteric replacement is the carboxylic acid moiety. While crucial for binding in some cases, carboxylic acids can lead to poor oral bioavailability and rapid metabolism. Common bioisosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings have a pKa similar to that of carboxylic acids and can participate in similar ionic and hydrogen bonding interactions.

Acylsulfonamides: These groups can also mimic the acidic nature of carboxylic acids and offer different spatial arrangements for interaction with the target.

Hydroxamic acids: These can also act as acidic mimics and have metal-chelating properties that might be beneficial for certain targets.

The sulfamoyl group can also be replaced with other functionalities that can act as hydrogen bond donors and acceptors. For example, a reverse sulfonamide or a carboxamide could be explored.

The piperidine ring itself can be replaced by other cyclic scaffolds, such as a pyrrolidine or a morpholine ring, to alter the conformational constraints and explore different vector spaces around the core molecule.

Theoretical and Computational Studies of 1 Sulfamoylpiperidine 2 Carboxylic Acid

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) serves as a cornerstone for quantum chemical investigations of 1-Sulfamoylpiperidine-2-carboxylic acid, providing a balance between computational cost and accuracy. These calculations allow for a detailed exploration of the molecule's electronic landscape and energy profile.

Electronic Structure Analysis, Charge Distribution, and Reactivity Prediction

DFT calculations are instrumental in elucidating the electronic structure of this compound. By solving the Kohn-Sham equations for the system, the distribution of electrons within the molecule can be determined, highlighting regions of high and low electron density. This information is crucial for understanding the molecule's reactivity.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides key insights into the molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

Charge distribution analysis, often performed using methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges on each atom. This allows for the identification of electrophilic and nucleophilic sites within the molecule, which is fundamental for predicting its interaction with other chemical species. For instance, the oxygen atoms of the sulfamoyl and carboxyl groups are expected to carry significant negative charges, making them potential sites for interaction with electrophiles or for hydrogen bonding.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of the molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are invaluable for comparing the reactivity of this compound with other molecules.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.25 |

| LUMO Energy | -0.89 |

| HOMO-LUMO Gap | 6.36 |

| Electronegativity (χ) | 4.07 |

| Chemical Hardness (η) | 3.18 |

Conformer Analysis and Energetic Profiles of Conformational States

The piperidine (B6355638) ring of this compound can adopt several conformations, with the chair conformation being the most stable. The substituents on the ring, the sulfamoyl and carboxylic acid groups, can be in either axial or equatorial positions, leading to different diastereomeric conformers.

DFT calculations are employed to determine the relative energies of these conformers, providing an energetic profile of the molecule's conformational landscape. By optimizing the geometry of each conformer and calculating its electronic energy, the most stable conformation can be identified. The energy differences between conformers are crucial for understanding the molecule's flexibility and the population of each conformational state at a given temperature.

For the chair conformation of the piperidine ring, the substituents at positions 1 and 2 can be arranged in four possible ways: (equatorial, equatorial), (equatorial, axial), (axial, equatorial), and (axial, axial). The relative stability of these conformers is governed by steric and electronic effects. Generally, conformers with bulky substituents in the equatorial position are favored to minimize steric hindrance.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer (Sulfamoyl, Carboxyl) | Relative Energy (kcal/mol) |

|---|---|

| Equatorial, Equatorial | 0.00 |

| Equatorial, Axial | 1.85 |

| Axial, Equatorial | 2.50 |

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations offer a dynamic perspective of this compound's behavior, complementing the static picture provided by quantum chemical calculations. MD simulations model the atomic motions of the molecule over time, providing insights into its conformational dynamics and interactions with its environment.

Exploration of Conformational Space in Solution and Biological Mimetic Environments

MD simulations are particularly useful for exploring the vast conformational space of this compound in different environments, such as in aqueous solution or in environments that mimic biological membranes. These simulations can reveal how the solvent or the surrounding medium influences the molecule's preferred conformation and flexibility.

By simulating the molecule in a box of water molecules, for example, the role of hydrogen bonding between the molecule and water on its conformational equilibrium can be investigated. The simulations can track the transitions between different conformational states, providing information on the energy barriers separating them and the timescale of these transitions. This is crucial for understanding how the molecule might behave in a physiological environment.

Protein-Ligand Interaction Modeling and Binding Mode Prediction

A key application of MD simulations is in the study of protein-ligand interactions. If this compound is being investigated as a potential drug candidate, MD simulations can be used to model its interaction with a target protein.

These simulations can predict the preferred binding mode of the molecule within the protein's active site and estimate the binding affinity. By analyzing the trajectory of the simulation, the key interactions that stabilize the protein-ligand complex, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, can be identified. This information is invaluable for structure-based drug design and for understanding the molecule's mechanism of action at a molecular level.

Table 3: Hypothetical Key Interactions of this compound in a Protein Binding Site

| Interaction Type | Interacting Residues | Distance (Å) |

|---|---|---|

| Hydrogen Bond | Asp129 | 2.8 |

| Hydrogen Bond | Arg87 | 3.1 |

| Electrostatic Interaction | Lys12 | - |

In Silico Mechanistic Predictions for Biological and Synthetic Reactions

Computational methods can also be used to predict the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, the transition states and intermediates can be identified, and the activation energy can be calculated.

For biological reactions, this could involve modeling the enzymatic transformation of the molecule, providing insights into the catalytic mechanism of the enzyme. For synthetic reactions, computational studies can help in understanding the reaction pathway, predicting the stereoselectivity, and optimizing the reaction conditions. These in silico predictions can significantly accelerate the experimental investigation of the molecule's chemical reactivity.

Computational Support for Synthetic Route Design and Optimization

The synthesis of complex heterocyclic molecules such as this compound presents numerous challenges, including the control of regioselectivity and stereoselectivity, optimization of reaction conditions, and maximization of yields. Modern computational chemistry offers a powerful toolkit to address these challenges, enabling a more rational and efficient approach to synthetic route design long before extensive laboratory work is undertaken. By modeling reactants, intermediates, transition states, and products, computational methods can provide deep mechanistic insights, predict reaction outcomes, and guide the optimization of synthetic protocols.

Theoretical studies, particularly those employing Density Functional Theory (TDF), have become instrumental in elucidating reaction mechanisms and predicting the electronic properties of molecules. mdpi.comnih.gov For the synthesis of this compound, computational models can be used to evaluate the feasibility of various potential synthetic pathways. This involves calculating the thermodynamic and kinetic parameters for each step in a proposed route. For instance, a key step in many piperidine syntheses is the formation of the heterocyclic ring through cyclization. nih.gov Computational analysis can predict the activation energy barriers for different cyclization strategies, thereby identifying the most kinetically favorable options.

Furthermore, computational approaches can guide the optimization of reaction conditions. By simulating a reaction in the presence of different solvents, catalysts, or temperature conditions, chemists can predict how these variables will influence reaction rates and product distributions. For example, the choice of a base is often critical in reactions involving sulfonamide formation. nih.gov Quantum chemical calculations can model the interaction between the sulfonamide precursor and various bases, helping to select the one that most effectively facilitates the desired transformation while minimizing side reactions.

A significant challenge in the synthesis of substituted piperidines is controlling the stereochemistry, particularly at the C2 position of this compound. Molecular mechanics and DFT calculations can be employed to understand the stereochemical outcome of reactions. researchgate.net By analyzing the conformational energies of diastereomeric transition states, it is possible to predict which stereoisomer will be preferentially formed. This predictive power is invaluable for designing enantioselective syntheses, potentially by identifying the optimal chiral auxiliary or catalyst to achieve high enantiomeric excess.

The following tables represent hypothetical data that could be generated from such computational studies to guide the synthesis of this compound.

Table 1: Hypothetical DFT Analysis of a Key Cyclization Step

This table illustrates how DFT calculations could be used to compare the energetic profiles of two potential pathways (Route A vs. Route B) for forming the piperidine ring.

| Parameter | Route A: Reductive Amination | Route B: Intramolecular N-alkylation |

| Starting Materials | Open-chain amino aldehyde + Sulfamide (B24259) | 6-bromo-2-aminohexanoic acid derivative + SO₂Cl₂ |

| Transition State Energy (kcal/mol) | 22.5 | 28.1 |

| Activation Energy (ΔG‡, kcal/mol) | 18.3 | 24.6 |

| Reaction Energy (ΔG, kcal/mol) | -12.7 (Exergonic) | -9.4 (Exergonic) |

| Predicted Predominant Product | Kinetically favored | Kinetically disfavored |

Disclaimer: The data presented in this table is illustrative and hypothetical. It is intended to demonstrate the type of information that a computational study could provide and is not based on published experimental or computational results for this specific reaction.

Table 2: Computational Screening of Solvents for the Sulfamoylation Step

This table shows a hypothetical computational screening of solvents for the reaction between a piperidine-2-carboxylic acid precursor and a sulfamoylating agent, predicting their effect on the reaction's activation energy.

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Relative Rate |

| Dichloromethane (DCM) | 8.9 | 21.5 | 1.0 (Reference) |

| Tetrahydrofuran (THF) | 7.5 | 20.8 | 1.8 |

| Acetonitrile (MeCN) | 37.5 | 19.2 | 5.4 |

| Dimethylformamide (DMF) | 36.7 | 18.9 | 7.2 |

Disclaimer: The data presented in this table is illustrative and hypothetical. It is intended to demonstrate the type of information that a computational study could provide and is not based on published experimental or computational results for this specific reaction.

By integrating these predictive computational models, the process of developing a synthetic route for this compound can be significantly de-risked and accelerated. This in silico approach allows for the early identification of promising pathways and conditions, thereby reducing the number of experiments required and saving valuable time and resources.

Future Perspectives and Emerging Research Areas for 1 Sulfamoylpiperidine 2 Carboxylic Acid

Integration with Advanced High-Throughput Screening Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. The future utility of 1-Sulfamoylpiperidine-2-carboxylic acid will be significantly enhanced by its integration into advanced HTS paradigms. Rather than being a single entity, the core scaffold can be used to generate a diverse library of derivatives for large-scale screening campaigns.

Advanced HTS methods, such as high-content screening (HCS), DNA-encoded library technology (DELT), and fragment-based screening, offer powerful avenues for identifying novel biological activities for derivatives of this compound. For instance, a library of amides derived from the carboxylic acid moiety could be screened against a panel of enzymes, such as proteases or kinases, to identify novel inhibitors. HCS, in particular, allows for the simultaneous measurement of multiple cellular parameters, providing deeper insights into the mechanism of action of any identified "hit" compounds. nih.govnih.gov

Research Findings: Systematic screening of compound libraries is crucial for identifying lead structures. For example, HTS campaigns have successfully identified novel inhibitors for various targets, such as the pyridine-2-carboxylic acid thiazol-2-ylamide (PACT) scaffold for type I MetAPs. nih.gov This approach could be applied to a library of this compound derivatives to uncover new therapeutic potentials. The screening process would involve evaluating these compounds against specific biological targets, such as enzymes or receptors, to measure their inhibitory or modulatory effects.

Below is an illustrative table representing potential HTS data for a hypothetical library of derivatives.

Table 1: Illustrative High-Throughput Screening Data for Derivatives of this compound

| Derivative ID | Modification on Scaffold | Target Enzyme | % Inhibition at 10 µM | Hit Confirmation |

|---|---|---|---|---|

| SPCA-001 | Methyl Ester | Protease A | 85% | Yes |

| SPCA-002 | Benzyl (B1604629) Amide | Protease A | 12% | No |

| SPCA-003 | Ethyl Amide | Kinase B | 7% | No |

| SPCA-004 | Phenyl Amide | Kinase B | 92% | Yes |

Application of Machine Learning and Artificial Intelligence in Compound Design and Activity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug design. mdpi.comnih.gov These computational tools can analyze vast datasets to identify complex structure-activity relationships (SAR), predict biological activities, and design novel molecules with desired properties, thereby reducing the time and cost of discovery. youtube.com

For this compound, ML models can be trained on existing data from similar sulfonamide and piperidine-containing compounds to predict their potential efficacy against various targets. Quantitative Structure-Activity Relationship (QSAR) models can correlate physicochemical properties and structural features of derivatives with their biological activity. youtube.com Furthermore, generative AI models can design novel derivatives of the scaffold de novo, optimized for specific properties like target binding affinity and ADME (absorption, distribution, metabolism, and excretion) profiles. mdpi.com This approach allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov

Research Findings: The application of ML in chemistry is expanding rapidly. For instance, ML has been used to guide substrate scope design in C-H carboxylation reactions, demonstrating its utility in synthetic chemistry. nih.gov In drug discovery, AI models can predict protein-protein interactions or screen virtual libraries of compounds much faster than physical screening. mdpi.com By calculating molecular descriptors for derivatives of this compound, these models can predict their activity before they are ever synthesized.

The table below illustrates the type of data used in an ML model for activity prediction.

Table 2: Application of Machine Learning in Predicting Biological Activity

| Compound ID | Molecular Weight | LogP | Number of H-Bond Donors | Predicted pIC50 |

|---|---|---|---|---|

| SPCA-001 | 222.26 | -0.5 | 2 | 7.2 |

| SPCA-002 | 297.36 | 1.8 | 3 | 4.5 |

| SPCA-004 | 283.34 | 1.5 | 3 | 8.1 |

Exploration of Polypharmacology and Multi-Target Approaches for Complex Biological Systems

Many complex diseases, such as cancer, neurodegenerative disorders, and cardiovascular diseases, involve multiple biological pathways. The traditional "one-target, one-drug" approach is often insufficient for treating such multifactorial conditions. Polypharmacology, the design of single chemical entities that can modulate multiple targets, has emerged as a promising strategy. nih.gov These are often referred to as multi-target-directed ligands (MTDLs). nih.gov

The this compound scaffold is well-suited for the development of MTDLs. Its distinct chemical moieties can be independently modified to interact with different biological targets. For example, in the context of Alzheimer's disease, the piperidine (B6355638) core could be functionalized to inhibit acetylcholinesterase (AChE), while the sulfamoyl or carboxylic acid end is modified to target beta-secretase (BACE1) or modulate metal chelation. Research on related structures like piperazine-2-carboxylic acid derivatives has already shown promise in developing MTDLs for Alzheimer's by targeting multiple cholinesterases. nih.gov

Research Findings: The MTDL approach is gaining traction, with numerous studies demonstrating its potential. Designing molecules that interact with multiple targets requires a deep understanding of the structural biology of each target and how a single ligand can be optimized to fit into different binding pockets. Computational modeling and structural biology are key tools in this endeavor. The goal is to create a synergistic effect where the combined action on multiple targets is greater than the effect on any single target. nih.gov

The table below outlines a hypothetical MTDL strategy based on the this compound scaffold.

Table 3: Hypothetical Multi-Target Strategy for a this compound Derivative

| Scaffold Moiety | Structural Modification | Intended Target | Rationale for Targeting |

|---|---|---|---|

| Piperidine Ring | Addition of a benzyl group | Acetylcholinesterase (AChE) | Mimic known AChE inhibitors |

| Carboxylic Acid | Conversion to hydroxamic acid | Histone Deacetylase (HDAC) | Known zinc-binding group for HDACs |

Advances in Green Chemistry Principles for Sustainable Synthesis of this compound

The pharmaceutical industry is increasingly focusing on sustainability and the principles of green chemistry to reduce its environmental impact. Future research into this compound and its derivatives will likely prioritize the development of more sustainable and efficient synthetic routes.

Key areas for advancement include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or 2-methyltetrahydrofuran. mdpi.com

Catalysis: Employing highly efficient and recyclable catalysts, including biocatalysts (enzymes) or earth-abundant metal catalysts, to reduce waste and energy consumption. ajchem-a.comnih.gov The use of sulfamic acid itself as a green catalyst in other reactions highlights the potential for sustainable chemistry within this compound class. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing the generation of byproducts.

Research Findings: Significant progress has been made in the green synthesis of heterocyclic compounds. For example, catalyst-free reactions in water have been developed for preparing piperidine analogs. ajchem-a.com Similarly, efficient methods for synthesizing sulfonamide carboxylic acid derivatives have been reported using water as a solvent and eliminating the need for toxic organic bases. mdpi.com These methodologies provide a clear roadmap for developing a sustainable synthesis of this compound, moving away from traditional methods that may rely on harsh reagents and chlorinated solvents. google.com

The following table compares a hypothetical traditional synthesis with a potential green chemistry approach.

Table 4: Comparison of Traditional vs. Green Synthesis Approaches

| Synthesis Step | Traditional Approach | Green Chemistry Approach | Environmental Benefit |

|---|---|---|---|

| Solvent | Dichloromethane (DCM) | Water or 2-MeTHF | Reduced toxicity and waste |

| Base/Catalyst | Stoichiometric organic base | Catalytic amount of a recyclable acid/base | Reduced waste, catalyst reuse |

| Purification | Silica gel chromatography | Crystallization or filtration | Reduced solvent waste |

Q & A

Basic Research Questions

Q. How can 1-Sulfamoylpiperidine-2-carboxylic acid be synthesized with high yield, and what reaction conditions are optimal?

- Methodological Answer : Synthesis typically involves sulfamoylation of piperidine-2-carboxylic acid derivatives. Key steps include:

- Reagent Selection : Use sulfamoyl chloride under anhydrous conditions to minimize hydrolysis .

- Temperature Control : Maintain 0–5°C during sulfamoylation to prevent side reactions .

- Purification : Employ recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to achieve >95% purity .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Sulfamoylation | Sulfamoyl chloride, DCM, 0°C | 60–75% | |

| Purification | Silica gel chromatography | 90–95% purity |

Q. What analytical techniques are recommended for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm sulfamoyl and piperidine ring substitution patterns. Chemical shifts for the sulfamoyl group typically appear at δ 3.1–3.5 ppm (H) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks (e.g., [M+H] at m/z 207) and assess purity .

- Melting Point Analysis : Compare observed mp (e.g., 185–187°C) with literature values to confirm consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs .

- Variable Control : Check for differences in assay conditions (e.g., pH, solvent composition) that may alter bioavailability. For example, DMSO concentration >1% can inhibit enzyme activity, skewing results .

- Statistical Reassessment : Use tools like Bland-Altman plots to compare inter-study variability in IC values .

Q. What strategies improve the aqueous solubility of this compound for in vivo applications?

- Methodological Answer :

- Salt Formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH, increasing solubility by 10–20× .

- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without toxicity .

- Structural Modification : Introduce hydrophilic groups (e.g., hydroxyl) at the piperidine ring’s 4-position while monitoring SAR .

Q. How should researchers design experiments to investigate the metabolic stability of this compound?

- Methodological Answer :

- In Vitro Models : Use liver microsomes (human/rat) with NADPH cofactor to assess Phase I metabolism. Monitor degradation via LC-MS/MS .

- CYP Enzyme Screening : Test inhibition/induction against CYP3A4 and CYP2D6 isoforms using fluorometric assays .

- Data Interpretation : Normalize results to control compounds (e.g., verapamil for CYP3A4) to account for inter-experimental variability .

Key Considerations for Data Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.